2-Chloro-6-(chloromethyl)pyridin-4-OL

Catalog No.
S15449035
CAS No.
M.F
C6H5Cl2NO
M. Wt
178.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-(chloromethyl)pyridin-4-OL

Product Name

2-Chloro-6-(chloromethyl)pyridin-4-OL

IUPAC Name

2-chloro-6-(chloromethyl)-1H-pyridin-4-one

Molecular Formula

C6H5Cl2NO

Molecular Weight

178.01 g/mol

InChI

InChI=1S/C6H5Cl2NO/c7-3-4-1-5(10)2-6(8)9-4/h1-2H,3H2,(H,9,10)

InChI Key

XGYGUKNLWDEYID-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=CC1=O)Cl)CCl

2-Chloro-6-(chloromethyl)pyridin-4-OL is an organic compound classified as a chlorinated derivative of pyridine. Its molecular formula is C7H6Cl2N, and it features a hydroxymethyl group at the 4-position along with chlorine substituents at the 2 and 6 positions. This unique structural arrangement contributes to its chemical reactivity and potential applications in various fields.

, including:

  • Nucleophilic Substitution Reactions: The chloromethyl group is particularly reactive, allowing for substitution with various nucleophiles, which can introduce different functional groups into the molecule.
  • Oxidation and Reduction Reactions: The compound can be oxidized to form pyridine N-oxides or reduced to yield less chlorinated derivatives.
  • Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to create biaryl compounds.

Research indicates that 2-Chloro-6-(chloromethyl)pyridin-4-OL exhibits various biological activities. It has been studied for its potential antimicrobial properties and its ability to inhibit certain cancer cell lines. The presence of the hydroxymethyl group may enhance its interaction with biological targets, making it a candidate for further pharmacological exploration .

The synthesis of 2-Chloro-6-(chloromethyl)pyridin-4-OL typically involves:

  • Chlorination of Pyridine Derivatives: Starting from 4-methylpyridine, selective chlorination introduces chlorine atoms at the 2 and 6 positions.
  • Chloromethylation: The subsequent chloromethylation at the 4 position is achieved using chloromethylating agents like thionyl chloride or phosphorus pentachloride under controlled conditions to ensure high selectivity and yield .

In industrial contexts, continuous flow processes may be employed to improve efficiency and scalability while minimizing by-products.

This compound has diverse applications across several domains:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various therapeutic agents.
  • Agrochemicals: Its reactivity makes it useful in developing pesticides and herbicides.
  • Specialty Chemicals: It is involved in producing polymers, dyes, and other specialty materials.

Studies on the interactions of 2-Chloro-6-(chloromethyl)pyridin-4-OL with biological systems have shown promising results. Its ability to engage with specific enzymes or receptors suggests potential for drug development. Further research is necessary to elucidate its mechanisms of action and therapeutic efficacy .

Several compounds share structural similarities with 2-Chloro-6-(chloromethyl)pyridin-4-OL. Here are some notable examples:

Compound NameKey FeaturesUniqueness
2,6-DichloropyridineLacks the chloromethyl group; less reactive in nucleophilic substitutions.Simpler structure; fewer reactive sites.
4-ChloromethylpyridineLacks chlorine at the 2 and 6 positions; different reactivity profile.Different substitution pattern affects reactivity.
2,6-Bis(chloromethyl)pyridineContains two chloromethyl groups; higher reactivity potential.Increased reactivity due to multiple chloromethyl groups.
2-Chloro-6-(trifluoromethyl)pyridineContains trifluoromethyl instead of chloromethyl; different properties.Fluorinated substituent alters chemical behavior significantly.

Uniqueness

The uniqueness of 2-Chloro-6-(chloromethyl)pyridin-4-OL lies in its combination of a hydroxymethyl group with two chlorine atoms in specific positions on the pyridine ring. This configuration enhances its reactivity compared to similar compounds, making it a versatile intermediate for various synthetic applications.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

176.9748192 g/mol

Monoisotopic Mass

176.9748192 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-11

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